Prenoxdiazine hibenzate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37671-82-2 |

|---|---|

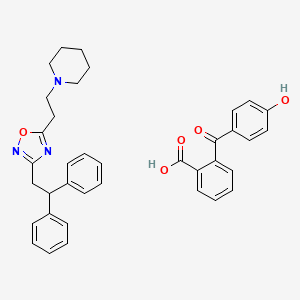

Molecular Formula |

C37H37N3O5 |

Molecular Weight |

603.7 g/mol |

IUPAC Name |

3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;2-(4-hydroxybenzoyl)benzoic acid |

InChI |

InChI=1S/C23H27N3O.C14H10O4/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1-8,15H,(H,17,18) |

InChI Key |

DISMLHKPMHZZJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antitussive Action of Prenoxdiazine Hibenzate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Prenoxdiazine hibenzate is a non-narcotic, peripherally acting antitussive agent utilized in the management of non-productive cough.[1] Its mechanism of action, while not exhaustively elucidated at the molecular level in publicly available literature, is understood to involve a dual effect on both peripheral sensory nerves and the central nervous system, alongside a notable local anesthetic property.[2] This technical guide synthesizes the current understanding of prenoxdiazine's pharmacological effects based on available studies.

Core Mechanism of Action: A Dual Approach to Cough Suppression

Prenoxdiazine's efficacy in suppressing cough is primarily attributed to its influence on the cough reflex arc, which can be broadly divided into peripheral and central components.

1. Peripheral Action: Desensitization of Pulmonary Stretch Receptors

The most cited mechanism of prenoxdiazine is its direct effect on the afferent limb of the cough reflex. It is believed to act on the sensory nerve endings in the airways, particularly the pulmonary stretch receptors (mechanoreceptors) located in the smooth muscle of the trachea and bronchi.[3][4][5] By desensitizing these receptors, prenoxdiazine reduces the intensity and frequency of cough impulses that are generated in response to irritation or mechanical stimulation of the airways. This peripheral action is considered its predominant therapeutic effect.[1]

2. Central Action: Modulation of the Cough Center

While primarily classified as a peripheral antitussive, some studies suggest a secondary, milder action on the central nervous system (CNS).[1][2] Prenoxdiazine is thought to exert a mild inhibitory effect on the cough center located in the medulla oblongata of the brainstem.[2][6] This central action would contribute to an overall reduction in the cough reflex. However, it is important to note that prenoxdiazine does not bind to opioid receptors, distinguishing its central mechanism from that of narcotic antitussives like codeine.[6]

3. Local Anesthetic Effect

Prenoxdiazine also possesses local anesthetic properties, which are thought to contribute to its antitussive effect.[1][2] By blocking voltage-gated sodium channels in the nerve fibers of the respiratory mucosa, it can reduce the transmission of sensory signals from the irritated tissues to the CNS.[7][8] This localized numbing effect can help to soothe the irritated airways and further diminish the urge to cough.

Experimental Insights and Methodologies

The antitussive effects of prenoxdiazine have been investigated in preclinical models, primarily in cats. A common experimental protocol for evaluating antitussive agents in this model is described below.

Experimental Protocol: Mechanically Induced Cough in Anesthetized Cats

-

Animal Model: Anesthetized, spontaneously breathing cats are typically used.[9][10] Anesthesia is often induced with agents like sodium pentobarbital.[9]

-

Surgical Preparation: A cannula is inserted into the trachea to facilitate mechanical stimulation. Catheters may be placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.[9][10]

-

Cough Induction: A mechanical stimulus, such as a nylon fiber, is introduced into the tracheobronchial tree to elicit the cough reflex.[9][11]

-

Data Acquisition: The primary outcome measure is the number of cough efforts. Other parameters that may be recorded include the electromyographic (EMG) activity of respiratory muscles (e.g., abdominal muscles) to quantify the intensity of the cough.[11]

-

Drug Administration: The test compound, such as prenoxdiazine, is administered, often intravenously, and the changes in the cough response to mechanical stimulation are quantified.[11]

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data on the binding affinities (e.g., Kᵢ, Kₐ) of prenoxdiazine to its putative targets or precise IC₅₀ values for the inhibition of the cough reflex under various experimental conditions. The absence of such data in publicly accessible databases and research articles prevents the creation of a detailed quantitative summary table at this time.

Signaling Pathways and Logical Relationships

Given the lack of detailed molecular studies, the precise signaling pathways involved in prenoxdiazine's mechanism of action remain to be fully elucidated. However, a logical workflow of its antitussive effect can be conceptualized based on the current understanding.

Figure 1. Conceptual workflow of the multi-faceted antitussive action of prenoxdiazine.

Conclusion and Future Directions

This compound is an effective antitussive agent that appears to operate through a combination of peripheral and central mechanisms, complemented by a local anesthetic effect. The primary action is the desensitization of pulmonary stretch receptors, which reduces the afferent signals that trigger the cough reflex. While the general principles of its mechanism are understood, there is a clear need for more in-depth molecular and electrophysiological studies to precisely identify its binding sites, quantify its potency, and delineate the specific signaling pathways it modulates. Such research would not only provide a more complete understanding of this established therapeutic agent but could also inform the development of novel, more targeted antitussive drugs.

References

- 1. rxhive.zynapte.com [rxhive.zynapte.com]

- 2. What is the mechanism of Prenoxdiazine Hydrochloride? [synapse.patsnap.com]

- 3. Prenoxdiazine - Wikipedia [en.wikipedia.org]

- 4. Pulmonary stretch receptor - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What is Prenoxdiazine Hydrochloride used for? [synapse.patsnap.com]

- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Molecular mechanism of action of local anesthetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Antitussive action of nociceptin in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Prenoxdiazine Hibenzate

Introduction

Prenoxdiazine is a non-narcotic, peripherally and centrally acting antitussive agent used for the symptomatic relief of non-productive (dry) cough.[1][2][3] Chemically, it belongs to the 1,2,4-oxadiazole and diphenylmethane classes of organic compounds.[4][5] It is often formulated as a salt to improve its physicochemical properties, such as stability and solubility. Prenoxdiazine hibenzate is the salt form of prenoxdiazine with 2-(4-hydroxybenzoyl)benzoic acid (hibenzoic acid).[6] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the core 1,2,4-oxadiazole ring, followed by the final salt formation. The overall process can be logically divided into three main stages: synthesis of key intermediates, cyclization to form the prenoxdiazine free base, and the final salt formation with hibenzoic acid.

Stage 1: Synthesis of Key Intermediates

The construction of the prenoxdiazine molecule requires two primary precursors: one containing the 2,2-diphenylethyl moiety and another containing the piperidinoethyl group.

-

Preparation of 3,3-Diphenylpropionitrile: This intermediate can be synthesized from diphenylmethane and acrylonitrile.

-

Formation of 3,3-Diphenylpropanamidoxime: The nitrile is then converted to an amidoxime, a crucial step for the subsequent oxadiazole ring formation. This is typically achieved by reacting the nitrile with hydroxylamine.

-

Preparation of 1-(2-Chloroethyl)piperidine: This second key intermediate is prepared from piperidine and a suitable 2-carbon chloro-compound, serving as the precursor for the piperidinoethyl side chain.

Stage 2: Cyclization and Formation of Prenoxdiazine Free Base

The 1,2,4-oxadiazole ring is a stable heterocyclic system that forms the core of prenoxdiazine.[5]

-

Acylation of Amidoxime: The 3,3-diphenylpropanamidoxime is acylated.

-

Cyclization: The acylated intermediate undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring, yielding the prenoxdiazine free base (1-{2-[3-(2,2-diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl}piperidine).[7]

Stage 3: Formation of this compound Salt

The final step is the formation of the hibenzate salt, which can enhance the drug's stability and handling properties.[8][9]

-

Reaction: The prenoxdiazine free base is dissolved in a suitable solvent (e.g., ethanol or acetone). An equimolar amount of 2-(4-hydroxybenzoyl)benzoic acid (hibenzoic acid), dissolved in the same or a miscible solvent, is added.

-

Isolation: The resulting salt precipitates from the solution upon stirring or cooling. It is then isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum. The formation of a stable salt generally follows the pKa rule, where the difference in pKa between the base and the acid is typically greater than 2-3 units.[10][11]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the multi-step synthesis of this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic, chromatographic, and physicochemical methods.

Physicochemical Properties

The fundamental properties of prenoxdiazine and its hibenzate salt are summarized below.

| Property | Prenoxdiazine (Free Base) | This compound | Reference(s) |

| Molecular Formula | C₂₃H₂₇N₃O | C₂₃H₂₇N₃O · C₁₄H₁₀O₄ | [6][12] |

| Molecular Weight | 361.48 g/mol | 615.71 g/mol | [12] |

| IUPAC Name | 1-{2-[3-(2,2-diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl}piperidine | 1-{2-[3-(2,2-diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl}piperidine;2-(4-hydroxybenzoyl)benzoic acid | [4][6] |

| Appearance | - | Crystalline solid | [9] |

Experimental Protocols & Data

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity and quantifying the amount of Prenoxdiazine. A precise, reproducible RP-HPLC method is crucial for quality control.[13][14]

-

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector (e.g., Shimadzu LC-20AT) is used.[14]

-

Column: A reverse-phase C8 or C18 column (e.g., Hemochrom C-8, 250 mm x 4.6 mm, 5 µm particle size) is employed.[13]

-

Mobile Phase: A mixture of an organic solvent like acetonitrile (ACN) or methanol and a buffer (e.g., water) is used. The ratio is optimized to achieve good peak separation (e.g., ACN:Water 50:50 v/v).[13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[13]

-

Detection: UV detection is set at the wavelength of maximum absorbance for prenoxdiazine, which is around 259 nm.[15][16]

-

Sample Preparation: A standard stock solution is prepared by dissolving a known amount of this compound in the mobile phase or a suitable diluent. Calibration standards are prepared by serial dilution.

-

Analysis: Equal volumes (e.g., 20-50 µL) of the standard and sample solutions are injected. The retention time for Prenoxdiazine HCl has been reported to be approximately 2.9 minutes under specific HPLC conditions.[14]

-

| HPLC Parameter | Value | Reference(s) |

| Column | Hemochrom C-8 (25 cm X 4.6 mm, 5 µm) | [13] |

| Mobile Phase | Acetonitrile : Water (variable ratios) | [13] |

| Flow Rate | 1.0 mL/min | [13] |

| Detection Wavelength | 259 nm | [15][16] |

| Injection Volume | 50 µL | [13] |

| Linearity Range | 40-120 µg/mL | [13] |

2. Spectroscopic Characterization

Spectroscopic methods are used to elucidate and confirm the molecular structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks would include C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching for the aromatic and oxadiazole rings, and C-O stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. The spectra would confirm the presence of the diphenyl groups, the ethyl linker, the piperidine ring, and the hibenzoate counter-ion.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its fragmentation pattern, confirming the molecular formula.

3. Solid-State Characterization

For a crystalline salt like this compound, solid-state characterization is vital to understand its physical properties.

-

X-Ray Powder Diffraction (XRPD): XRPD provides a unique "fingerprint" for the crystalline form, confirming its phase and purity.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any phase transitions or polymorphism.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature, indicating thermal stability and the presence of any solvates or hydrates.

Analytical Workflow Diagram

Caption: Workflow for the comprehensive characterization of this compound.

Mechanism of Action

Prenoxdiazine exerts its antitussive effect through a dual mechanism, acting on both peripheral and central pathways of the cough reflex.[2][17]

-

Peripheral Action: The primary mechanism involves the desensitization of pulmonary stretch receptors in the airways.[3] By reducing the sensitivity of these peripheral receptors to irritants, prenoxdiazine diminishes the afferent signals that travel to the brain's cough center, thereby suppressing the cough reflex at its origin.[2]

-

Central Action: Prenoxdiazine also exhibits a secondary action by directly suppressing the cough center located in the medulla oblongata of the brainstem.[1][17] This central effect helps to reduce the frequency and intensity of coughing.

-

Local Anesthetic Effect: Additionally, the compound has mild local anesthetic properties, which can help soothe irritated mucous membranes in the respiratory tract, further contributing to its cough-suppressing effects.[1][17]

Unlike opioid-based antitussives, prenoxdiazine does not act on opioid receptors, and thus lacks the associated risks of addiction and sedation.[17]

Cough Reflex Inhibition Pathway

Caption: Mechanism of action of Prenoxdiazine on the cough reflex pathway.

References

- 1. What is Prenoxdiazine Hydrochloride used for? [synapse.patsnap.com]

- 2. rxhive.zynapte.com [rxhive.zynapte.com]

- 3. Prenoxdiazine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Prenoxdiazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. This compound [drugfuture.com]

- 7. ijpsm.com [ijpsm.com]

- 8. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GSRS [precision.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Prenoxdiazine Hydrochloride? [synapse.patsnap.com]

Spectroscopic Analysis of Prenoxdiazine Hibenzate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis of prenoxdiazine hibenzate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and quality control. This document details the principles and methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to prenoxdiazine. While specific data for the hibenzate salt is limited, this guide leverages available information on prenoxdiazine and its hydrochloride salt, providing a robust analytical framework. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided for key techniques. Additionally, experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

Prenoxdiazine, with the chemical formula C₂₃H₂₇N₃O, is a peripherally acting cough suppressant.[1] It is a diphenylmethane derivative and its hibenzate salt is used in pharmaceutical formulations.[2] The accurate and reliable analysis of this active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy. Spectroscopic methods are powerful tools for the qualitative and quantitative analysis of pharmaceutical compounds like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds. It relies on the principle that molecules containing chromophores absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

Principle

Prenoxdiazine contains aromatic rings and other conjugated systems which act as chromophores, allowing for its detection and quantification using UV-Vis spectroscopy. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

Experimental Protocol: Quantitative Analysis of Prenoxdiazine

A validated UV-visible spectrophotometric method has been developed for the estimation of prenoxdiazine hydrochloride in pharmaceutical dosage forms.

-

Instrumentation : A double beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cuvettes.

-

Solvent : Methanol or Acetonitrile.

-

Preparation of Standard Stock Solution : Accurately weigh and dissolve a suitable amount of prenoxdiazine working standard in the solvent to obtain a known concentration (e.g., 100 µg/mL).

-

Determination of Wavelength of Maximum Absorbance (λmax) : A working standard solution (e.g., 80 ppm) is scanned over the wavelength range of 200-400 nm to identify the wavelength of maximum absorbance. For prenoxdiazine HCl, the λmax has been reported to be 259 nm .[3]

-

Calibration Curve : Prepare a series of dilutions of the standard stock solution to obtain concentrations in a linear range (e.g., 10-60 µg/mL). Measure the absorbance of each solution at 259 nm. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis : Prepare a solution of the sample containing this compound of an unknown concentration. Measure its absorbance at 259 nm and determine the concentration from the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength Maximum (λmax) | 259 nm | [3] |

| Linearity Range | 10 - 60 µg/mL | [4] |

| Correlation Coefficient (r²) | 0.999 | [4] |

| Recovery | 97.0% to 100.0% | [4] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for the identification and structural elucidation of organic molecules. It measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

Principle

The IR spectrum of a molecule is a unique fingerprint, with absorption bands corresponding to specific functional groups present in the molecule. For prenoxdiazine, characteristic absorption bands are expected for the C-H bonds of the aromatic and aliphatic parts, the C=N and C=C bonds of the aromatic and oxadiazole rings, and the C-O-C linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., JASCO FT/IR-4200 with a Ge or diamond crystal).[5]

-

Sample Preparation : A small amount of the powdered this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition : Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of prenoxdiazine.

Expected IR Absorption Bands (Qualitative)

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| C=N stretch (oxadiazole) | 1680 - 1620 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O-C stretch (oxadiazole) | 1250 - 1050 |

| C-N stretch | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

Principle

¹H (proton) and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is dependent on its chemical environment, providing information about the types of protons and carbons present. The coupling between adjacent nuclei (spin-spin splitting) gives information about the connectivity of the atoms.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance operating at 300 MHz for ¹H and 75 MHz for ¹³C).[6]

-

Sample Preparation : Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis : Analyze the chemical shifts, integration (for ¹H NMR), and splitting patterns to assign the signals to the specific protons and carbons in the prenoxdiazine molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be used for more complex structural elucidation.

Predicted NMR Data

While experimental NMR data for this compound is not available in the searched literature, computational predictions can provide an estimate of the expected chemical shifts. DrugBank lists predicted ¹H and ¹³C NMR spectra as "Not Applicable," which likely indicates a lack of experimental data in their database.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive technique used for molecular weight determination, structural elucidation, and quantitative analysis.

Principle

In a mass spectrometer, molecules are first ionized, and the resulting ions are separated according to their m/z ratio and detected. For structural elucidation, tandem mass spectrometry (MS/MS) is often employed, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed to deduce the structure of the parent ion.

Experimental Protocol: Electrospray Ionization (ESI)-MS/MS Analysis

-

Instrumentation : A mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (QTOF) or an ion trap mass spectrometer.

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water mixture, typically at a concentration of 1-10 µg/mL.

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum in positive ion mode to determine the protonated molecule [M+H]⁺. For MS/MS analysis, select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis : Analyze the mass of the precursor ion to confirm the molecular weight of prenoxdiazine. Elucidate the structure by interpreting the fragmentation pattern observed in the MS/MS spectrum.

Quantitative Data Summary: MS/MS Fragmentation

The following data for prenoxdiazine has been reported in the PubChem database.[3]

| Parameter | Value |

| Precursor Ion (m/z) | 362.2227 ([M+H]⁺) |

| Spectrum Type | MS-MS |

| Instrument Type | Ion Trap |

| Major Fragment Ions (m/z) | |

| 277.1 | |

| 258.1 | |

| 224.0 |

Visualized Workflows and Relationships

To aid in the understanding of the analytical processes, the following diagrams illustrate the general experimental workflows and the logical relationships between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between spectroscopic techniques and the information they provide for this compound analysis.

Conclusion

This technical guide has outlined the fundamental spectroscopic techniques for the analysis of this compound. UV-Vis spectroscopy serves as a robust method for quantitative analysis, while IR, NMR, and Mass Spectrometry are indispensable for structural elucidation and identification. Although experimental data for the hibenzate salt, particularly for IR and NMR, is not extensively available in the public domain, the principles and methodologies described herein provide a solid foundation for the development and validation of analytical methods for this pharmaceutical compound. The provided workflows and data tables offer a practical resource for scientists and researchers in the field. Further studies to generate and publish comprehensive experimental spectroscopic data for this compound are encouraged to enrich the analytical knowledge base for this important drug substance.

References

- 1. Prenoxdiazine - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. Prenoxdiazine | C23H27N3O | CID 120508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ispub.com [ispub.com]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Prenoxdiazine Hibenzate: A Technical Overview

Introduction

Prenoxdiazine is a peripherally acting antitussive agent used for the relief of non-productive cough.[1] It is thought to exert its effect by desensitizing pulmonary stretch receptors, thereby reducing the cough impulses originating from the lungs.[1] The hibenzate salt form of prenoxdiazine is a specific formulation of the drug. Understanding the absorption, distribution, metabolism, and excretion (ADME) of prenoxdiazine hibenzate is crucial for optimizing its therapeutic use and ensuring its safety and efficacy. This guide summarizes the expected pharmacokinetic profile of this compound and outlines standard experimental protocols for its investigation.

Physicochemical Properties

A drug's physicochemical properties are fundamental to its pharmacokinetic behavior.

| Property | Value (Prenoxdiazine Base) | Source |

| Molecular Formula | C23H27N3O | [2] |

| Molecular Weight | 361.5 g/mol | [2] |

| Predicted LogP | 4.65 - 5.08 | [3] |

| Predicted Water Solubility | 0.02 mg/mL | [3] |

| pKa (Strongest Basic) | 8.49 | [3] |

These values are for the base form of prenoxdiazine and are predicted by computational models.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its journey through the body. While specific quantitative data for this compound is lacking, a general qualitative description can be inferred from available information.[4]

Absorption

Upon oral administration, prenoxdiazine is absorbed from the gastrointestinal tract.[4] The hibenzate salt form may influence the rate and extent of absorption.

Distribution

Following absorption, prenoxdiazine is distributed throughout the body.[4] The extent of distribution to various tissues is currently uncharacterized. Plasma protein binding is a key determinant of drug distribution.

Metabolism

Prenoxdiazine is expected to undergo hepatic metabolism.[4][5] The specific cytochrome P450 (CYP) enzymes involved in its biotransformation have not been identified. Drugs that induce or inhibit hepatic enzymes could potentially alter the metabolism of prenoxdiazine.[5]

Excretion

The metabolites of prenoxdiazine, along with any unchanged drug, are primarily excreted through the kidneys.[4]

Hypothetical Quantitative Pharmacokinetic Data

To illustrate how pharmacokinetic data for this compound would be presented, the following table contains hypothetical values. These are not actual experimental data.

| Parameter | Hypothetical Value (Unit) | Description |

| Cmax | 150 ng/mL | Maximum plasma concentration |

| Tmax | 1.5 h | Time to reach Cmax |

| AUC(0-inf) | 900 ng*h/mL | Area under the plasma concentration-time curve |

| t1/2 | 4.5 h | Elimination half-life |

| CL/F | 30 L/h | Apparent total clearance |

| Vd/F | 195 L | Apparent volume of distribution |

| Plasma Protein Binding | 92% | Percentage of drug bound to plasma proteins |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the pharmacokinetics of a compound like this compound.

Bioanalytical Method for Quantification in Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of prenoxdiazine in plasma samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of prenoxdiazine).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for prenoxdiazine and the internal standard would be determined.

-

-

Validation: The method would be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of prenoxdiazine in human liver microsomes.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), NADPH regenerating system, and buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding prenoxdiazine (1 µM final concentration).

-

-

Sampling:

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the remaining concentration of prenoxdiazine using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the extent to which prenoxdiazine binds to plasma proteins.

Methodology:

-

Apparatus: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane.

-

Procedure:

-

Add plasma spiked with prenoxdiazine to one side of the membrane (the plasma chamber).

-

Add buffer to the other side (the buffer chamber).

-

Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

-

-

Analysis:

-

At the end of the incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of prenoxdiazine in each sample using a validated LC-MS/MS method.

-

-

Calculation:

-

The percentage of bound drug is calculated using the formula: % Bound = [ (C_plasma - C_buffer) / C_plasma ] * 100 where C_plasma and C_buffer are the concentrations of prenoxdiazine in the plasma and buffer chambers, respectively.

-

Visualizations

The following diagrams illustrate the general pharmacokinetic processes and a hypothetical metabolic pathway for prenoxdiazine.

Caption: General ADME workflow for an orally administered drug.

Caption: Hypothetical metabolic pathway for prenoxdiazine.

References

- 1. Prenoxdiazine - Wikipedia [en.wikipedia.org]

- 2. Prenoxdiazine | C23H27N3O | CID 120508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Prenoxdiazine Hydrochloride? [synapse.patsnap.com]

- 5. What is Prenoxdiazine Hydrochloride used for? [synapse.patsnap.com]

Unraveling the Molecular Interactions of Prenoxdiazine Hibenzate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenoxdiazine hibenzate is an antitussive agent with a complex mechanism of action that is not fully elucidated. While specific receptor binding affinities and detailed interaction studies for prenoxdiazine remain limited in publicly accessible literature, this technical guide synthesizes the current understanding of its pharmacological effects. It delves into the proposed peripheral and central pathways of its antitussive action and provides a broader context by examining the key receptors and signaling pathways implicated in the cough reflex. Furthermore, this guide outlines standard experimental protocols for receptor binding studies, offering a methodological framework for future research in this area.

Introduction to this compound

Prenoxdiazine is a non-narcotic cough suppressant used for the symptomatic relief of non-productive cough. It is believed to exert its effects through a combination of peripheral and central actions, distinguishing it from opioid-based antitussives. The hibenzate salt form is a common pharmaceutical preparation. Despite its clinical use, a detailed characterization of its molecular targets and binding kinetics is not extensively documented. This guide aims to provide an in-depth overview of its known mechanisms and the broader pharmacology of the cough reflex, alongside standardized methodologies for its further investigation.

Proposed Mechanisms of Action of Prenoxdiazine

The antitussive effect of prenoxdiazine is attributed to a dual mechanism of action, targeting both the peripheral and central nervous systems.

-

Peripheral Action: Prenoxdiazine is thought to act on peripheral sensory nerves in the airways. It is believed to desensitize pulmonary stretch receptors, which are mechanoreceptors that can trigger the cough reflex in response to irritation or changes in lung volume. By reducing the sensitivity of these receptors, prenoxdiazine diminishes the afferent signals that initiate the cough reflex. Additionally, it has been suggested that prenoxdiazine possesses a mild local anesthetic effect, which may contribute to soothing irritated mucous membranes in the respiratory tract.

-

Central Action: There is evidence to suggest that prenoxdiazine also has a central effect on the cough center located in the medulla oblongata of the brainstem. This region of the brain integrates sensory information from the periphery and generates the motor output for coughing. By acting on the medullary cough center, prenoxdiazine may suppress the cough reflex at a central level.

Below is a diagram illustrating the proposed dual mechanism of action of prenoxdiazine.

A Technical Guide to the Chemical Properties of Prenoxdiazine Hibenzate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological properties of prenoxdiazine hibenzate, a non-narcotic antitussive agent. The information is intended for a technical audience and focuses on the compound's core attributes, mechanism of action, and analytical methodologies.

Chemical and Physical Properties

Prenoxdiazine is a diphenylmethane derivative.[1] It is most commonly available as a salt, such as this compound or hydrochloride. The hibenzate salt is formed with o-(p-hydroxybenzoyl)benzoic acid. Key quantitative data for prenoxdiazine and its common salts are summarized below.

| Property | Prenoxdiazine (Base) | This compound | Prenoxdiazine Hydrochloride |

| IUPAC Name | 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole[2] | Not Available | 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole hydrochloride |

| CAS Number | 47543-65-7[1][3] | Not Available | 982-43-4[3] |

| Molecular Formula | C₂₃H₂₇N₃O[2][3][4] | C₃₇H₃₇N₃O₅[5] | C₂₃H₂₇N₃O.ClH[6] |

| Molecular Weight | 361.49 g/mol [3][4] | 603.7 g/mol | 397.94 g/mol [6] |

| Predicted Water Solubility | 0.02 mg/mL[1] | Not Available | Not Available |

| Predicted pKa (Strongest Basic) | 8.49[1] | Not Available | Not Available |

| Predicted logP | 4.65 - 5.08[1] | Not Available | Not Available |

Mechanism of Action

Prenoxdiazine is a peripherally acting cough suppressant that reduces the frequency and intensity of non-productive (dry) coughs.[7][8] Its primary mechanism involves the desensitization of pulmonary stretch receptors in the respiratory tract.[3][7] This action reduces afferent cough signals originating from the lungs.

Key aspects of its mechanism include:

-

Peripheral Action : The predominant effect is on peripheral cough receptors, which distinguishes it from many centrally acting antitussives.[3][7]

-

Central Action : Some studies suggest a potential secondary and milder action on the central cough center in the medulla oblongata.[7][8]

-

Local Anesthetic Properties : The compound exhibits mild local anesthetic effects, which may help soothe irritated mucous membranes in the airways.[7][8]

-

Non-Opioid Pathway : Importantly, prenoxdiazine does not act on opioid receptors, thus avoiding the side effects commonly associated with narcotic antitussives.[8]

The proposed signaling pathway for the cough reflex and the site of prenoxdiazine's intervention is illustrated below.

Pharmacokinetics

Prenoxdiazine is administered orally and absorbed from the gastrointestinal tract.[7][8] It is metabolized primarily in the liver and eliminated via both renal and hepatic pathways.[7] The effects of the medication typically last for about four hours.[9]

Experimental Protocols

The quantification and stability testing of prenoxdiazine in bulk and pharmaceutical forms are commonly performed using high-performance liquid chromatography (HPLC). The following protocol is a synthesis of methodologies reported in the literature for the analysis of prenoxdiazine hydrochloride.[10][11]

Objective: To determine the concentration of Prenoxdiazine HCl in a sample using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

A. Instrumentation and Materials

-

HPLC System: A system equipped with a UV detector, such as a Shimadzu LC-20AT.[11]

-

Column: Hemochrom C8 (250 mm x 4.6 mm, 5 µm particle size).[10][11]

-

Solvents: Acetonitrile (ACN) and Methanol (HPLC grade), Purified Water.

-

Sample: Prenoxdiazine HCl bulk drug or pharmaceutical formulation.

B. Chromatographic Conditions

-

Mobile Phase: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).[10] The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/minute.[10]

-

Column Temperature: Ambient (e.g., 18-22 °C).[10]

-

Detection Wavelength: 227 nm.[10]

-

Injection Volume: 50 µL.[10]

-

Run Time: Approximately 10-15 minutes (retention time reported around 2.9 minutes).[11]

C. Procedure

-

Standard Solution Preparation: Prepare a stock solution of Prenoxdiazine HCl in the mobile phase. Create a series of calibration standards (e.g., 40-120 µg/mL) through serial dilution of the stock solution.[10]

-

Sample Preparation: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the mobile phase to achieve a theoretical concentration within the calibration range. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Equilibrate the HPLC column with the mobile phase for at least 30 minutes. Inject the standard solutions to generate a calibration curve. Inject the prepared sample solutions.

-

Quantification: Identify the prenoxdiazine peak based on its retention time. Calculate the concentration in the sample by comparing the peak area to the standard calibration curve.

The general workflow for this analytical procedure is depicted below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Prenoxdiazine | C23H27N3O | CID 120508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prenoxdiazine - Wikipedia [en.wikipedia.org]

- 4. GSRS [precision.fda.gov]

- 5. This compound | C37H37N3O5 | CID 13059698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. rxhive.zynapte.com [rxhive.zynapte.com]

- 8. What is Prenoxdiazine Hydrochloride used for? [synapse.patsnap.com]

- 9. Prenoxdiazine - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide on Early-Stage Research of Prenoxdiazine Hibenzate Derivatives: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Prenoxdiazine

Prenoxdiazine is a non-narcotic cough suppressant that has been in clinical use for decades.[1] Its primary mechanism of action is the suppression of the cough reflex.[1] This is achieved through a dual effect: a peripheral action on the pulmonary stretch receptors, leading to their desensitization, and a potential central action on the medulla oblongata, the brain's cough center.[1][2][3] Prenoxdiazine belongs to the class of organic compounds known as 1,2,4-oxadiazoles.[4]

Synthesis of Prenoxdiazine and Oxadiazole Derivatives

While specific synthetic protocols for "prenoxdiazine hibenzate derivatives" are not detailed in the available literature, the synthesis of the core 1,2,4-oxadiazole ring is well-established. These methods generally involve the cyclization of amidoximes with various reagents.

General Synthetic Strategies for 1,2,4-Oxadiazoles

Several methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles have been reported. A common approach involves the reaction of amidoximes with nitriles, anhydrides, or acyl chlorides. One efficient method utilizes a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as a catalyst for the reaction between amidoximes and organic nitriles. Another described method is a one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation in solvent-free conditions, which has been shown to produce good to excellent yields.[5]

A general workflow for the synthesis of 1,2,4-oxadiazole derivatives can be conceptualized as follows:

Caption: Generalized workflow for the synthesis of 1,2,4-oxadiazole derivatives.

Biological Activity and Mechanism of Action

The antitussive effect of prenoxdiazine is its most well-documented biological activity. It is believed to act by reducing the sensitivity of the cough receptors in the respiratory tract.[3] Some studies also suggest a central mechanism by modulating the cough center in the brain.[1]

Signaling Pathways in Cough Reflex

The cough reflex is a complex process involving sensory nerves in the airways that detect irritants and signal to the cough center in the brainstem, which in turn triggers the motor response of coughing. While the precise molecular targets of prenoxdiazine are not fully elucidated, its peripheral action likely involves the modulation of ion channels on sensory neurons.

A simplified representation of the cough reflex pathway and the putative sites of action for a peripherally acting antitussive like prenoxdiazine is illustrated below:

Caption: Simplified signaling pathway of the cough reflex and the putative peripheral site of action of prenoxdiazine derivatives.

Quantitative Data

A thorough search of the scientific literature did not yield specific quantitative data (e.g., IC50, ED50 values) for any "this compound derivatives" from early-stage research. The available information is primarily qualitative, describing the general antitussive properties of the parent compound, prenoxdiazine.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific this compound derivatives are not publicly available. Research in this area would likely involve standard methodologies in medicinal chemistry and pharmacology.

Hypothetical Experimental Workflow for Derivative Screening

A logical workflow for the early-stage research and development of novel prenoxdiazine derivatives would involve synthesis, in vitro screening, and in vivo evaluation.

Caption: A hypothetical experimental workflow for the screening of novel antitussive compounds.

Conclusion and Future Directions

The publicly available information on early-stage research of this compound derivatives is exceedingly limited. While the parent compound, prenoxdiazine, is a known antitussive with a generally understood mechanism of action, there is a clear gap in the scientific literature regarding the synthesis and biological evaluation of its specific derivatives.

For researchers and drug development professionals interested in this area, future work should focus on:

-

The design and synthesis of novel prenoxdiazine derivatives.

-

The development of robust in vitro and in vivo screening assays to evaluate their antitussive efficacy.

-

In-depth studies to elucidate the precise molecular targets and signaling pathways involved in their mechanism of action.

-

Structure-activity relationship (SAR) studies to optimize the therapeutic properties of lead compounds.

Without further dedicated research and publication of findings in this specific area, a more detailed technical guide on the early-stage research of this compound derivatives cannot be compiled. The information presented here serves as a foundational overview based on the properties of the parent compound and the general principles of oxadiazole chemistry and pharmacology.

References

An In-depth Technical Guide to the Molecular Structure of Prenoxdiazine Hibenzate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of prenoxdiazine hibenzate. It includes summaries of analytical methodologies used for its characterization and stability assessment, presented in a format tailored for scientific and research applications.

Molecular Composition and Structure

This compound is an organic salt. The active pharmaceutical ingredient (API) is prenoxdiazine, a non-narcotic, peripherally acting antitussive agent. The hibenzate moiety, derived from 2-(4-hydroxybenzoyl)benzoic acid, serves as the counter-ion to form a stable salt.[1] This salt structure is crucial for the drug's formulation and delivery.

The logical relationship between the active base, the counter-ion, and the final salt is illustrated below.

Prenoxdiazine (Active Moiety)

Prenoxdiazine is a complex organic molecule characterized by three key structural features: a diphenylmethane group, a 1,2,4-oxadiazole heterocyclic ring, and a piperidine ring.[2] Its systematic IUPAC name is 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole.[3] The molecule is achiral.[4]

Hibenzate (Counter-ion)

The hibenzate component is 2-(4-hydroxybenzoyl)benzoic acid.[5][6] It is a derivative of benzoic acid and possesses a benzophenone framework. This acidic molecule reacts with the basic nitrogen on the piperidine ring of prenoxdiazine to form the hibenzate salt.

Physicochemical Properties

The key physicochemical data for this compound and its constituent components are summarized in the table below. This quantitative data is essential for analytical method development, formulation science, and quality control.

| Property | Prenoxdiazine (Base) | Hibenzic Acid | This compound (Salt) |

| Molecular Formula | C₂₃H₂₇N₃O[7] | C₁₄H₁₀O₄[6][8] | C₃₇H₃₇N₃O₅[1] |

| Molecular Weight ( g/mol ) | 361.49[7] | 242.23[6] | 603.72 (Calculated Sum) |

| CAS Number | 47543-65-7[3] | 85-57-4[6][8] | 37671-82-2 |

| IUPAC Name | 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole[3] | 2-(4-hydroxybenzoyl)benzoic acid[6] | Not Applicable |

Mechanism of Action

Prenoxdiazine exerts its antitussive effect through a dual mechanism, involving both peripheral and central nervous system actions.[9] This contrasts with narcotic antitussives that act primarily on central opioid receptors.[10]

-

Peripheral Action : The primary mechanism involves the desensitization of pulmonary stretch receptors in the respiratory tract.[11][12] By reducing the sensitivity of these peripheral receptors to stimuli, prenoxdiazine suppresses the afferent signals that trigger the cough reflex.[11] It also exhibits a mild local anesthetic effect which helps to soothe irritated mucous membranes.[9][10]

-

Central Action : Prenoxdiazine also demonstrates a secondary action by directly inhibiting the cough center located in the medulla oblongata of the brainstem.[9][10]

This dual-action pathway effectively reduces the frequency and intensity of non-productive coughs.[10]

Experimental Protocols for Structural Analysis and Quantification

The elucidation and routine analysis of prenoxdiazine rely on modern analytical techniques. While specific proprietary protocols are not publicly available, the literature describes the successful application of methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for its quantification and stability assessment.[13]

Generalized RP-HPLC Protocol for Quantification

A stability-indicating RP-HPLC method is crucial for quantifying prenoxdiazine in bulk drug and pharmaceutical dosage forms. Based on published validation studies, a typical protocol would involve the following steps.[13][14]

-

Instrumentation : A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Stationary Phase (Column) : A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]

-

Mobile Phase : An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.[13]

-

Flow Rate : Typically maintained around 1.0 mL/min.[15]

-

Detection : UV detection at a wavelength of approximately 227 nm.[15]

-

Sample Preparation : The drug substance or formulation is accurately weighed and dissolved in a suitable solvent, such as methanol, to a known concentration.[13]

-

Validation : The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[16][17]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method.[18][19] These studies expose the drug to conditions more severe than accelerated stability testing to identify potential degradation products.[18]

-

Objective : To generate degradation products to prove the specificity of the analytical method and understand degradation pathways.[18] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.

-

Conditions :

-

Acid/Base Hydrolysis : The drug is refluxed in dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).[20]

-

Oxidative Degradation : The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[20]

-

Thermal Degradation : The solid drug is exposed to high temperatures.

-

Photolytic Degradation : The drug is exposed to UV and visible light as per ICH Q1B guidelines.

-

-

Analysis : The stressed samples are analyzed by the developed RP-HPLC method to separate the main drug peak from any degradation products that are formed.[15] Peak purity analysis using a PDA detector is crucial to ensure homogeneity.[15]

References

- 1. This compound | C37H37N3O5 | CID 13059698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Prenoxdiazine | C23H27N3O | CID 120508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Basic Chemical Data [dtp.cancer.gov]

- 6. 2-(4-Hydroxybenzoyl)benzoic acid | C14H10O4 | CID 6814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Prenoxdiazine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 8. calpaclab.com [calpaclab.com]

- 9. What is the mechanism of Prenoxdiazine Hydrochloride? [synapse.patsnap.com]

- 10. What is Prenoxdiazine Hydrochloride used for? [synapse.patsnap.com]

- 11. rxhive.zynapte.com [rxhive.zynapte.com]

- 12. Prenoxdiazine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. japsonline.com [japsonline.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biomedres.us [biomedres.us]

- 20. asianjpr.com [asianjpr.com]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Prenoxdiazine Hibenzate

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Prenoxdiazine Hibenzate in bulk drug and pharmaceutical dosage forms. The method is designed to separate Prenoxdiazine from its degradation products and related substances, ensuring reliable quality control. The protocol provides a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction

Prenoxdiazine is a peripherally acting cough suppressant. Its hibenzate salt is used in various pharmaceutical formulations. A robust analytical method is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document outlines a systematic approach to developing and validating an HPLC method suitable for routine analysis and stability studies of this compound, based on established methods for similar salts.[1]

Chromatographic Conditions

An isocratic RP-HPLC method was developed and optimized. The following conditions are recommended as a starting point for the analysis of this compound.

| Parameter | Recommended Condition |

| Instrument | HPLC system with UV/Vis or PDA detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Methanol (in suitable ratio) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 259 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Run Time | Approximately 10 minutes |

Note: The mobile phase composition may require optimization to achieve the desired separation and retention time for this compound.

Experimental Protocols

Standard Solution Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

-

Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution Preparation

-

For Bulk Drug: Prepare a sample solution of this compound in the mobile phase at a concentration of 100 µg/mL.

-

For Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter and then dilute 10 mL of the filtrate to 100 mL with the mobile phase.

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area | ≤ 2.0% (for six replicate injections) |

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.

Forced Degradation Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.[1]

-

Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.[1]

The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Prenoxdiazine peak.

Linearity

The linearity of the method should be established across a range of concentrations.

| Parameter | Result |

| Concentration Range | 40 - 120 µg/mL[5] |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Precision

The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day).

| Precision Type | Acceptance Criteria (%RSD) |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 2.0% |

Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.

| Spiked Level | Acceptance Criteria (% Recovery) |

| 80% | 98.0 - 102.0% |

| 100% | 98.0 - 102.0% |

| 120% | 98.0 - 102.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Determination |

| LOD | 3.3 x (σ / S) |

| LOQ | 10 x (σ / S) |

Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters.

| Parameter Variation | Acceptance Criteria |

| Flow Rate (± 0.1 mL/min) | System suitability parameters should be met. |

| Mobile Phase Composition (± 2%) | System suitability parameters should be met. |

| Column Temperature (± 5 °C) | System suitability parameters should be met.[1] |

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Workflow for Demonstrating the Stability-Indicating Nature of the Method.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a quality control environment, including the analysis of stability samples. The detailed experimental procedures and validation criteria serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Determination of Related Substances in Promethazine Hydrochloride and Dextromethorphan Hydrobromide in Oral Solution by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

UPLC Method for the Quantification of Prenoxdiazine Hibenzate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and accurate quantification of prenoxdiazine hibenzate in bulk drug and pharmaceutical dosage forms. The described method is simple, precise, and stability-indicating, making it suitable for routine quality control and research applications. The protocol includes instrumental conditions, preparation of solutions, and a summary of validation parameters.

Introduction

Prenoxdiazine is a peripherally acting cough suppressant.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing prenoxdiazine. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, shorter run times, and reduced solvent consumption.[1] This application note details a validated UPLC method for the quantification of prenoxdiazine.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is used for this analysis. The instrumental parameters are summarized in Table 1.

Table 1: UPLC Instrumental and Chromatographic Conditions

| Parameter | Condition |

| Column | UPLC CSH™ C18 Column (1.7 µm particle size)* |

| Mobile Phase | Acetonitrile and Methanol in an optimized ratio** |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 5 µL[2] |

| Column Temperature | Ambient |

| Detection Wavelength | 259 nm[1] |

| Retention Time | Approximately 2.5 minutes[1] |

| Run Time | 5 minutes |

*Note: The exact column dimensions were not specified in the primary reference. A common UPLC column dimension such as 2.1 x 50 mm is recommended. **Note: The precise ratio of acetonitrile and methanol for the UPLC method was not detailed in the available literature. Method development would be required to determine the optimal ratio. A starting point could be a 50:50 (v/v) mixture.

Preparation of Solutions

Accurately weigh approximately 100 mg of prenoxdiazine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 50-150 µg/mL.[2]

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of prenoxdiazine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter.

-

Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 100 µg/mL).

Method Validation Summary

The UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 50-150 µg/mL[2] |

| Regression Coefficient (r²) | 1[2] |

| Accuracy (% Recovery) | Within acceptable limits (typically 98-102%) |

| Precision (% RSD) | Within acceptable limits (typically ≤ 2%) |

| Specificity | The method is specific and stability-indicating. |

| Limit of Detection (LOD) | Determined |

| Limit of Quantification (LOQ) | Determined |

| Robustness | The method is robust for small variations in flow rate and column temperature.[1] |

Note: Specific numerical values for accuracy, precision, LOD, and LOQ were not available in the searched literature but were reported to be within statistically significant and acceptable limits.

Experimental Workflow and Diagrams

The overall workflow for the UPLC quantification of prenoxdiazine is depicted in the following diagram.

Caption: UPLC analysis workflow for prenoxdiazine quantification.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Prenoxdiazine was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[1] The method was able to separate the main peak of prenoxdiazine from the degradation products, confirming its specificity.

The logical relationship of the forced degradation study is illustrated below.

Caption: Forced degradation study workflow.

Conclusion

The described UPLC method is rapid, sensitive, and specific for the quantification of this compound in pharmaceutical formulations. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies. The short run time of 2.5 minutes allows for high throughput analysis, leading to increased efficiency in a laboratory setting.

References

Application Note: Development of a Stability-Indicating Assay for Prenoxdiazine Hibenzate

Introduction

Prenoxdiazine is a peripherally acting antitussive agent.[1] For regulatory approval and to ensure product quality throughout its shelf life, a validated stability-indicating assay method (SIAM) is crucial. This method must be able to accurately quantify prenoxdiazine in the presence of its potential degradation products, process impurities, and excipients. Forced degradation studies are an integral part of developing such a method, as they help to identify likely degradation pathways and products.[2][3]

This application note details a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for prenoxdiazine hibenzate. The protocol includes procedures for forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.

Chemical Structure

The active pharmaceutical ingredient (API) is this compound. It is essential to understand the structure of both the active moiety, prenoxdiazine, and the counter-ion, hibenzate (2-hydroxy-N-(2-hydroxyethyl)benzamide), as both can potentially degrade.

-

Prenoxdiazine: 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole[4]

-

Hibenzate: 2-hydroxy-N-(2-hydroxyethyl)benzamide

Experimental Workflow

The overall workflow for developing the stability-indicating assay is depicted below. This involves method development, forced degradation studies, and method validation.

Caption: Experimental workflow for SIAM development.

Proposed Degradation Pathways

Based on the chemical structure of prenoxdiazine, several degradation pathways can be hypothesized under different stress conditions. The oxadiazole ring is susceptible to hydrolysis, particularly under acidic and basic conditions. The tertiary amine in the piperidine ring and the diphenylmethyl group are potential sites for oxidation.

References

Application Notes and Protocols for Impurity Profiling of Prenoxdiazine Hibenzate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenoxdiazine hibenzate is a peripherally acting cough suppressant. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the medication.[1][2][3] Impurity profiling involves the identification, quantification, and characterization of these unwanted substances.[1] Impurities can originate from various sources, including the synthesis process (process-related impurities), degradation of the drug substance over time (degradation products), or interaction with packaging materials.[2]

This document provides a comprehensive guide to the protocols and methodologies for establishing an impurity profile for this compound. It covers potential impurities, analytical techniques for their detection and quantification, and a workflow for forced degradation studies to identify potential degradation products. The protocols are designed to be adaptable for use in research, development, and quality control laboratories.

Potential Impurities in this compound

-

Process-Related Impurities: These are substances that are formed during the synthesis of this compound. They can include starting materials, intermediates, by-products, and reagents. The specific process-related impurities will be dependent on the synthetic route employed.

-

Degradation Products: These are formed due to the degradation of the this compound molecule under the influence of environmental factors such as light, heat, humidity, and pH.[4][5] Forced degradation studies are instrumental in identifying these potential impurities.[4][5][6]

-

Hibenzate-Related Impurities: Impurities related to the hibenzate (2-hydroxybenzaldehyde and hippuric acid) counter-ion should also be considered.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of impurities in pharmaceuticals.[4][6] A stability-indicating HPLC method is crucial for separating the main component (prenoxdiazine) from its potential impurities and degradation products.

Objective: To develop and validate a precise, accurate, and specific HPLC method for the determination of impurities in this compound.

Instrumentation and Materials:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile, methanol, and water

-

Analytical grade buffers (e.g., phosphate, acetate)

-

This compound reference standard and impurity reference standards (if available)

Chromatographic Conditions (A starting point for method development):

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid) B: Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A and Acetonitrile in a 1:1 ratio |

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

-

Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a concentration of approximately 1 mg/mL.

-

Spiked Sample Solution (for method validation): Prepare a sample solution as described above and spike it with known amounts of available impurity reference standards.

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[4][5][6]

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Stress Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the sample in 0.1 N HCl and heat at 80 °C for 2 hours. Neutralize the solution before injection. |

| Base Hydrolysis | Dissolve the sample in 0.1 N NaOH and heat at 80 °C for 2 hours. Neutralize the solution before injection. |

| Oxidative Degradation | Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid sample to 105 °C for 24 hours. |

| Photolytic Degradation | Expose the solid sample to UV light (254 nm) and visible light for an appropriate duration (e.g., 1.2 million lux hours for visible and 200 watt hours/square meter for UV). |

Procedure:

-

Prepare solutions of this compound at a concentration of 1 mg/mL for each stress condition.

-

After exposure to the stress condition, dilute the samples appropriately with the diluent.

-

Analyze the stressed samples using the developed HPLC method.

-

Analyze a control sample (unstressed) for comparison.

Data Analysis:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Identify and quantify the degradation products.

-